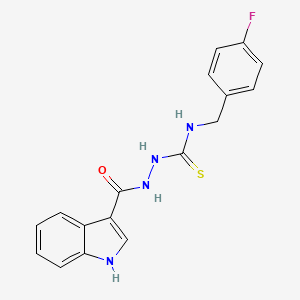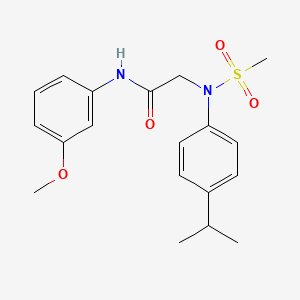![molecular formula C16H14ClN3O4 B5796576 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. In recent years, CNPA has gained significant attention as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing its activity. PARP plays a crucial role in DNA repair, and inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cell death. In addition, this compound has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on PARP activity, leading to accumulation of DNA damage and ultimately resulting in cell death. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments include its potent inhibitory effect on PARP activity, making it a useful tool for studying DNA repair mechanisms. In addition, this compound has been shown to have anti-inflammatory properties, making it useful for studying the role of inflammation in disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the potential neuroprotective effects of this compound in neurodegenerative disorders. In addition, the role of this compound in modulating the immune response and its potential use in the treatment of autoimmune diseases warrants further investigation. Finally, the use of this compound in combination with other therapeutic agents, such as chemotherapy or radiation therapy, may enhance its anticancer properties and improve treatment outcomes.
Synthesemethoden
The synthesis of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with propionyl chloride to form 4-chloro-3-nitro-N-propionylbenzamide. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, this compound. The synthesis method of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting PARP, which plays a crucial role in DNA repair. Inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cancer cell death. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-2-15(21)18-11-4-3-5-12(9-11)19-16(22)10-6-7-13(17)14(8-10)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIOVKFDHZAZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)
![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)